REACTION_CXSMILES
|
C([N:8]1[CH2:24][CH2:23][C:11]2([C:15](=[O:16])[NH:14][CH2:13][CH:12]2[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].C(Cl)Cl>[C:17]1([CH:12]2[C:11]3([CH2:10][CH2:9][NH:8][CH2:24][CH2:23]3)[C:15](=[O:16])[NH:14][CH2:13]2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration over celite
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in NaOH (2 N, 200 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with DCM (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CNC(C12CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.1 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |